

Early-Phase Clinical Development of Dasabuvir: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

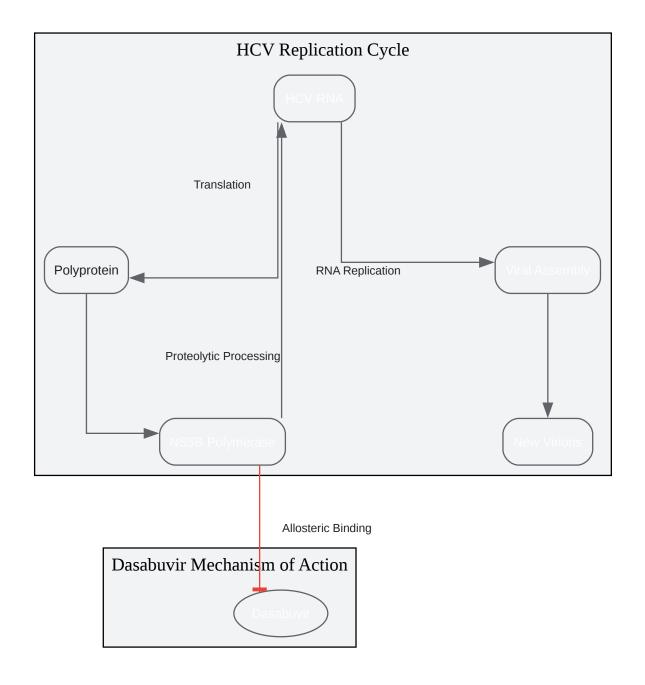
Introduction

Dasabuvir (formerly ABT-333) is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] Its development marked a significant advancement in the treatment of chronic HCV infection, particularly for genotype 1, as a component of an all-oral, interferon-free regimen. This technical guide provides an in-depth overview of the early-phase clinical trial results for **Dasabuvir**, focusing on its efficacy, safety, pharmacokinetics, and the experimental designs of pivotal studies.

Mechanism of Action

Dasabuvir is a direct-acting antiviral (DAA) that specifically targets the NS5B polymerase, a critical enzyme for HCV replication.[3][4] It binds to an allosteric site on the enzyme, inducing a conformational change that ultimately inhibits its RNA polymerase activity.[3][5] This targeted mechanism of action effectively halts viral replication, leading to a rapid decline in HCV RNA levels.[4]





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Caption: **Dasabuvir**'s mechanism of action targeting the HCV NS5B polymerase.

Early-Phase Clinical Efficacy

Dasabuvir was primarily evaluated in combination with other direct-acting antivirals, most notably the NS5A inhibitor ombitasvir and the NS3/4A protease inhibitor paritaprevir (boosted with ritonavir). This multi-targeted approach proved highly effective in achieving high rates of



Sustained Virologic Response (SVR), defined as undetectable HCV RNA 12 or 24 weeks after the end of treatment.[6][7]

Table 1: Sustained Virologic Response (SVR) Rates in Key Early-Phase Trials



Trial Name	Patient Population	Treatment Regimen	Duration (Weeks)	SVR Rate (%)
AVIATOR	Genotype 1, non- cirrhotic, treatment-naïve	Paritaprevir/r + Ombitasvir + Dasabuvir + Ribavirin	12	95
AVIATOR	Genotype 1, non- cirrhotic, prior non-responders	Paritaprevir/r + Ombitasvir + Dasabuvir + Ribavirin	12	95
SAPPHIRE-I	Genotype 1, non- cirrhotic, treatment-naïve	Ombitasvir/Parita previr/r + Dasabuvir + Ribavirin	12	96.2
SAPPHIRE-II	Genotype 1, non- cirrhotic, treatment- experienced	Ombitasvir/Parita previr/r + Dasabuvir + Ribavirin	12	96.3
PEARL-III	Genotype 1b, non-cirrhotic, treatment-naïve	Ombitasvir/Parita previr/r + Dasabuvir ± Ribavirin	12	99.5 (with RBV), 99.0 (without RBV)
PEARL-IV	Genotype 1a, non-cirrhotic, treatment-naïve	Ombitasvir/Parita previr/r + Dasabuvir ± Ribavirin	12	97.0 (with RBV), 90.2 (without RBV)
TURQUOISE-I	Genotype 1, HIV- 1 co-infected, with/without cirrhosis	Ombitasvir/Parita previr/r + Dasabuvir + Ribavirin	12	93.5
TURQUOISE-I	Genotype 1, HIV- 1 co-infected,	Ombitasvir/Parita previr/r +	24	96.9



	with/without cirrhosis	Dasabuvir + Ribavirin		
TURQUOISE-II	Genotype 1, compensated cirrhosis	Ombitasvir/Parita previr/r + Dasabuvir + Ribavirin	12	91.8
TURQUOISE-II	Genotype 1, compensated cirrhosis	Ombitasvir/Parita previr/r + Dasabuvir + Ribavirin	24	95.9

Note: SVR rates are typically for SVR12. Paritaprevir/r refers to paritaprevir boosted with ritonavir.[1][6]

Safety and Tolerability

In early-phase trials, **Dasabuvir**, as part of a combination regimen, was generally well-tolerated. The most commonly reported adverse events were mild to moderate in severity.

Table 2: Common Adverse Events (in combination

therapy)

Adverse Event	Frequency
Fatigue	Common
Headache	Common
Nausea	Common
Insomnia	Common
Pruritus	Less Common
Asthenia	Less Common

Note: Frequencies are general and varied across trials and treatment arms.[1][6]



Pharmacokinetics

Pharmacokinetic studies revealed that **Dasabuvir** has a predictable profile, allowing for twice-daily dosing. Its metabolism is primarily mediated by CYP2C8, with a minor contribution from CYP3A.[8]

Table 3: Pharmacokinetic Parameters of Dasabuvir

Parameter	Value		
Tmax (time to maximum concentration)	~4-5 hours		
Terminal Half-life	~5.5-6 hours		
Metabolism	Primarily CYP2C8, minorly CYP3A		
Effect of Food	Administration with a moderate-fat meal increases exposure		

Note: Values are approximate and based on data from early-phase studies.[8] A population pharmacokinetic analysis of data from nine Phase 1b/2 studies provided a comprehensive characterization of **Dasabuvir**'s pharmacokinetic profile.[9]

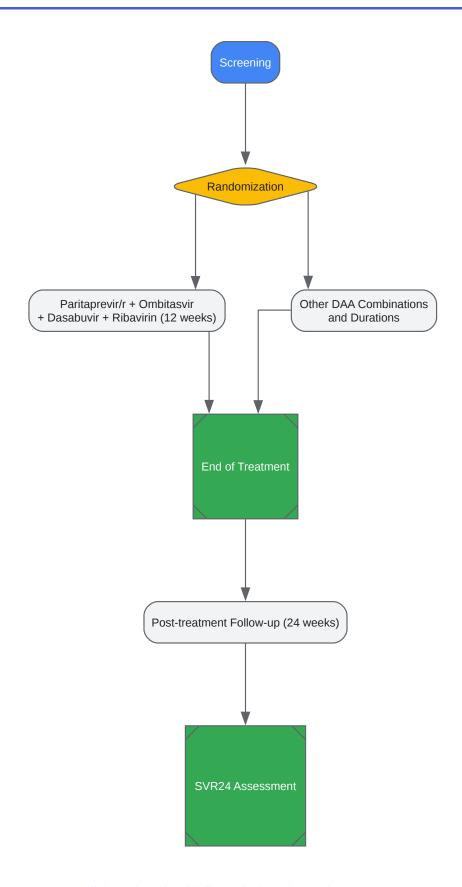
Experimental Protocols

The early-phase clinical development of **Dasabuvir** involved several key studies with well-defined protocols.

AVIATOR Study: An Illustrative Experimental Workflow

The AVIATOR study was a Phase 2b, open-label trial that evaluated various combinations of **Dasabuvir**, paritaprevir/ritonavir, and ombitasvir, with and without ribavirin, for 8, 12, or 24 weeks in treatment-naïve and prior null-responder patients with HCV genotype 1 infection.[10] [11]





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References

- 1. Dasabuvir: a new direct antiviral agent for the treatment of hepatitis C PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and preclinical development of dasabuvir for the treatment of hepatitis C infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Dasabuvir Sodium Hydrate? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Viekira Pak (Ombitasvir, Paritaprevir, and Ritonavir Tablets; Dasabuvir Tablets): All-Oral Fixed Combination Approved for Genotype 1 Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacokinetics of Dasabuvir PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Population Pharmacokinetics of Paritaprevir, Ombitasvir, Dasabuvir, Ritonavir, and Ribavirin in Patients with Hepatitis C Virus Genotype 1 Infection: Combined Analysis from 9 Phase 1b/2 Studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HCV-Trials.com : A regularly updated website with all most recent clinical trials data in HCV infection [hcv-trials.com]
- 11. journals.asm.org [journals.asm.org]
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